trans-4-Phenyl-L-proline hydrochloride
Overview
Description
Trans-4-Phenyl-L-proline hydrochloride: is an organic compound that appears as a white crystalline solid. It is soluble in water and alcohol-based solvents and is known for its chemical and thermal stability . This compound is a derivative of proline, an amino acid, and features a phenyl group attached to the fourth carbon of the proline ring, making it a valuable chiral building block in organic synthesis.
Mechanism of Action
Target of Action
Trans-4-Phenyl-L-Proline Hydrochloride primarily targets the proline-4-hydroxylase (P4H) enzyme . This enzyme is responsible for catalyzing the conversion of L-proline to trans-4-hydroxy-L-proline . The P4H enzyme plays a crucial role in the synthesis of collagen, a key structural protein in animals and humans .
Mode of Action
The compound interacts with its target, the P4H enzyme, by serving as a substrate for the enzyme . The P4H enzyme introduces an oxygen atom into L-proline to produce trans-4-hydroxy-L-proline . This reaction is a key step in the synthesis of collagen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the trans-4-hydroxy-L-proline synthesis pathway . This pathway involves the conversion of L-proline to trans-4-hydroxy-L-proline, a valuable amino acid used in various fields such as medicine, food, and cosmetics . The compound’s interaction with the P4H enzyme is a critical step in this pathway .
Result of Action
The primary result of the action of this compound is the production of trans-4-hydroxy-L-proline . This compound is a value-added amino acid that has wide applications in medicine, food, and cosmetics . It can be used to synthesize a variety of chiral molecules, such as glutamate analogs, kainic acids, and natural products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the P4H enzyme, which the compound targets, is known to be optimal at a pH of approximately 7.0 and a temperature of 25 °C . Therefore, changes in these environmental conditions could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Phenyl-L-proline hydrochloride typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves reacting a proline derivative with benzene in the presence of the Lewis acid to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and continuous feeding methods are used to control the reaction environment. For instance, the rate of sugar supplementation and the control of dissolved oxygen concentrations during fermentation are critical factors .
Chemical Reactions Analysis
Types of Reactions: Trans-4-Phenyl-L-proline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different derivatives, such as trans-4-cyclohexyl-L-proline.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C).
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce cyclohexyl derivatives .
Scientific Research Applications
Trans-4-Phenyl-L-proline hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trans-4-Hydroxy-L-proline: Another proline derivative used in the synthesis of pharmaceuticals and as a chiral building block.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid used in studying cellular metabolism.
Uniqueness: Trans-4-Phenyl-L-proline hydrochloride is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other proline derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-UXQCFNEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678234 | |
Record name | (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90657-53-7 | |
Record name | L-Proline, 4-phenyl-, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90657-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, 4-phenyl-, hydrochloride (1:1), (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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